molecular formula C9H14N6O B1384521 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1311316-36-5

1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B1384521
CAS RN: 1311316-36-5
M. Wt: 222.25 g/mol
InChI Key: VULVODLTEDSLAT-UHFFFAOYSA-N
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Description

“1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound with the molecular formula C9H14N6O . It has an average mass of 222.247 Da and a monoisotopic mass of 222.122910 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16N6/c1-9(2,3)15-7-6(5-12-15)4-11-8(13-7)14-10/h5H,4,10H2,1-3H3(H2,11,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Synthesis and Reactivity

1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is involved in various synthesis processes. For instance, it has been used in the synthesis of derivatives like 3-tert-butyl-10-hydrazinylpyrimido[4′,5′:3,4]pyrazolo[5,1-c][1,2,4]triazine-4(6H)-thione. Such compounds have been reacted with sodium nitrite in specific acidic conditions to yield other complex derivatives (Mironovich & Podol’nikova, 2015).

Catalytic Methods

This chemical is also instrumental in catalytic methods. For example, it's involved in the synthesis of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones from reactions involving aromatic aldehyde and heteropolyacids (Heravi et al., 2007).

Antifungal Activities

New derivatives of this compound have been synthesized, showing high antifungal activity against certain plant pathogens. For instance, compounds like 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have demonstrated effectiveness against Botrytis cinerea Pers and Sclerotinia sclerotiorum (Wang et al., 2008).

Intermediate in Complex Synthesis

This compound acts as an important intermediate in the synthesis of complex molecules. For example, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, which is significant in the synthesis of mTOR targeted PROTAC molecule PRO1, uses this compound as an intermediate (Zhang et al., 2022).

Synthesis of Novel Compounds

It has been utilized in the synthesis of various novel compounds, such as isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition reactions (Rahmouni et al., 2014).

Anti-Inflammatory and Ulcerogenicity Studies

This compound has been used in the study of novel substituted and fused pyrazolo[3,4-d]pyrimidin-4-ones, with evaluations of their anti-inflammatory activity and ulcerogenic effects (El-Tombary, 2013).

Herbicidal Activities

Derivatives of this compound have shown significant herbicidal activity. For instance, novel 6-arylthio-3-methylthio-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones demonstrated good inhibition activities against certain plants at specific dosages (Luo et al., 2017).

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335, H351 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), may cause respiratory irritation (H335), and suspected of causing cancer (H351) . Proper safety measures should be taken while handling this compound.

properties

IUPAC Name

1-tert-butyl-6-hydrazinyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N6O/c1-9(2,3)15-6-5(4-11-15)7(16)13-8(12-6)14-10/h4H,10H2,1-3H3,(H2,12,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULVODLTEDSLAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)NC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 6
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